Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
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Description
Gadolinium is a chemical element with the symbol Gd and atomic number 64 . It is a silvery-white metal that reacts with oxygen and water . Nearly all the known chemistry of gadolinium is that of the gadolinium three plus (3+) ion . This ion is colorless and has several unpaired electrons, giving it interesting magnetic properties .
Molecular Structure Analysis
The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom .Chemical Reactions Analysis
Gadolinium-based contrast agents have been associated with nephrogenic systemic fibrosis in a small number of patients who have advanced kidney disease . Trace amounts of gadolinium have been observed in various organs after contrast exposure, even in patients with normal renal function .Physical And Chemical Properties Analysis
Gadolinium is a solid at room temperature with a melting point of 1313°C and a boiling point of 3273°C . It has a density of 7.90 g/cm3 .Safety And Hazards
Gadolinium-based contrast agents are generally safe, but they have been associated with a few adverse effects. These include acute reactions such as nausea, vomiting, headache, a metallic taste, injection site discomfort, warmth, paresthesias, and dizziness . Severe anaphylactoid reactions, including death, have been reported, although they are extremely rare .
properties
IUPAC Name |
gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Gd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBCBBLWWOEEEE-VNGPFPIXSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Gd+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F21GdO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331161 |
Source
|
Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1042.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
CAS RN |
17631-67-3 |
Source
|
Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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